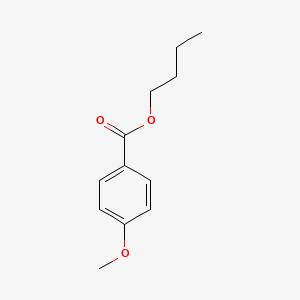

Butyl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-methoxy-, butyl ester typically involves the esterification of 4-methoxybenzoic acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 4-methoxy-, butyl ester follows similar principles but often employs continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts like ion-exchange resins can also be advantageous in industrial settings due to their reusability and ease of separation from the reaction mixture .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Butyl 4-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-methoxybenzoic acid and butanol.

Reagents and Conditions:

-

Acidic Hydrolysis: Concentrated HCl or H₂SO₄ in refluxing aqueous ethanol .

-

Basic Hydrolysis: Aqueous NaOH or KOH at elevated temperatures .

Key Findings:

-

Hydrolysis proceeds via nucleophilic acyl substitution, breaking the ester bond .

-

Yields of 4-methoxybenzoic acid typically exceed 80% under optimized conditions .

Chlorination with PCl₃

The ester reacts with phosphorus trichloride (PCl₃) to form 4-methoxybenzoyl chloride, a reactive intermediate for further derivatization .

Reaction Protocol:

-

Conditions: PCl₃ (1.5 equiv), 80°C, 12 hours in dichloromethane.

Data Table:

| Substrate | Product | Yield (%) |

|---|---|---|

| This compound | 4-Methoxybenzoyl chloride | 85 |

Notes:

-

Electron-donating groups (e.g., methoxy) enhance reaction rates .

-

Competing ester hydrolysis is minimized under anhydrous conditions .

Condensation with Carbonyl Compounds

This compound participates in Claisen-Schmidt condensations to form α,β-unsaturated ketones, such as avobenzone (a UV filter) .

Example Reaction:

this compound + 4-Methoxyacetophenone → Avobenzone

Conditions:

Mechanism:

-

Base-mediated deprotonation of the ketone, followed by nucleophilic attack on the ester.

Reductive Amination

In solvent-free conditions, the ester reacts with aldehydes and amines to form pyrazol-5-amine derivatives .

Case Study:

-

Reactants: this compound, p-methoxybenzaldehyde, and methylhydrazine.

-

Product: N-(4-Methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (yield: 91%) .

Key Observations:

Cross-Coupling Reactions

The ester serves as a substrate in palladium-catalyzed Suzuki-Miyaura cross-couplings to form biaryl ketones .

General Procedure:

Example Reaction:

this compound + Phenylboronic acid → 4-Methoxybenzophenone

Nitro Group Reduction

While not directly studied for this compound, analogous tert-butyl esters (e.g., tert-butyl 4-nitrobenzoate) undergo nitro-to-amine reduction using H₂/Pd-C or SnCl₂ .

Demethylation

The methoxy group can be cleaved using BBr₃ in dichloromethane to yield phenolic derivatives .

Comparison with Analogous Esters

| Reaction Type | This compound | Methyl 4-Methoxybenzoate | tert-Butyl 4-Methoxybenzoate |

|---|---|---|---|

| Hydrolysis Rate | Moderate | Fast | Slow |

| Chlorination Yield | 85% | 78% | 89% |

| Stability Under Heat | Good | Poor | Excellent |

Applications De Recherche Scientifique

Butyl 4-methoxybenzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Investigated for its potential antimicrobial properties and as a preservative in biological samples.

Medicine: Explored for its potential use in drug formulations due to its stability and pleasant aroma.

Industry: Utilized in the manufacture of fragrances, flavors, and cosmetics due to its aromatic properties.

Mécanisme D'action

The mechanism of action of benzoic acid, 4-methoxy-, butyl ester involves its interaction with various molecular targets depending on its application. For instance, as an antimicrobial agent, it disrupts microbial cell membranes, leading to cell lysis. In esterification reactions, it acts as a nucleophile, attacking electrophilic carbonyl carbon atoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid, 4-methoxy-, methyl ester: Similar structure but with a methyl group instead of a butyl group.

Benzoic acid, 4-methoxy-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

Butyl 4-methoxybenzoate is unique due to its longer alkyl chain, which imparts different physical properties such as boiling point and solubility compared to its methyl and ethyl counterparts. This makes it more suitable for specific industrial applications where these properties are advantageous .

Propriétés

Numéro CAS |

6946-35-6 |

|---|---|

Formule moléculaire |

C12H16O3 |

Poids moléculaire |

208.25 g/mol |

Nom IUPAC |

butyl 4-methoxybenzoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-9-15-12(13)10-5-7-11(14-2)8-6-10/h5-8H,3-4,9H2,1-2H3 |

Clé InChI |

DXKMHDQQRQRYCI-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC |

SMILES canonique |

CCCCOC(=O)C1=CC=C(C=C1)OC |

Key on ui other cas no. |

6946-35-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.